Phosphonic acid, 4-pyridinyl-, diethyl ester
Overview
Description
Phosphonic acid, 4-pyridinyl-, diethyl ester is a chemical compound with the molecular formula C9H14NO3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 4-pyridinyl group and two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 4-pyridinyl-, diethyl ester typically involves the reaction of 4-pyridylphosphonic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, 4-pyridinyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted esters .
Scientific Research Applications
Phosphonic acid, 4-pyridinyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, 4-pyridinyl-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s pyridinyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Diethyl phosphite: Similar in structure but lacks the pyridinyl group.
Diethyl allylphosphonate: Contains an allyl group instead of the pyridinyl group.
Phosphonic acid, 4-pyridinyl-, dimethyl ester: Similar but with methyl groups instead of ethyl groups
Uniqueness: Phosphonic acid, 4-pyridinyl-, diethyl ester is unique due to its combination of the pyridinyl group and diethyl ester functionality, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-diethoxyphosphorylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHGQGGCYCMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=NC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394399 | |
Record name | diethyl pyridin-4-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37175-34-1 | |
Record name | diethyl pyridin-4-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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